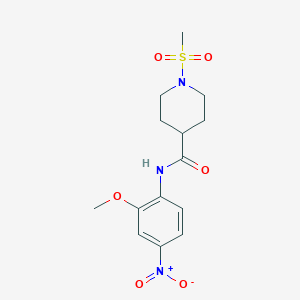

N-(2-methoxy-4-nitrophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(2-Methoxy-4-nitrophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic piperidine carboxamide derivative characterized by a methoxy-substituted nitrobenzene ring and a methylsulfonyl group attached to the piperidine core.

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6S/c1-23-13-9-11(17(19)20)3-4-12(13)15-14(18)10-5-7-16(8-6-10)24(2,21)22/h3-4,9-10H,5-8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUCLCLXAGIFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

Carboxamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed:

Oxidation: Formation of nitro-quinone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions. Biology : It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine : Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs. Industry : It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Methylsulfonyl vs. Morpholinosulfonyl: The methylsulfonyl group is more compact than morpholinosulfonyl, favoring better membrane penetration .

- Methoxy vs. Ethoxy : Methoxy offers moderate electron donation, while ethoxy provides greater steric bulk and lipophilicity .

Physicochemical Properties

Implications :

- The target’s nitro group may limit bioavailability but could be optimized via prodrug strategies.

- Ethoxy and morpholinosulfonyl groups improve solubility and stability in analogs .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C15H20N4O5S

- Molecular Weight : 368.41 g/mol

Its structure features a piperidine ring substituted with a methoxy and nitro group, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:

- Inhibition of Microtubule Assembly : Compounds containing nitrophenyl moieties have shown the ability to disrupt microtubule dynamics, which is crucial for cell division and proliferation .

- Induction of Apoptosis : The compound has been linked to enhanced caspase-3 activity, suggesting it may promote programmed cell death in cancer cells .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10.0 | Apoptosis induction |

| HepG2 (Liver) | 15.0 | Microtubule destabilization |

| A549 (Lung) | 12.5 | DNA alkylation |

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development as an anticancer agent.

In Vivo Studies

In vivo studies have demonstrated that administration of this compound can significantly reduce tumor growth in xenograft models. For instance, a study reported a tumor volume reduction of approximately 45% in mice treated with the compound compared to control groups .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the piperidine ring and the nitrophenyl group plays a crucial role in determining the biological activity of the compound. For example:

- Methoxy Group : Enhances lipophilicity and cellular uptake.

- Nitro Group : Critical for inducing apoptosis and inhibiting microtubule assembly.

Case Studies

- Breast Cancer Treatment : A clinical trial involving patients with triple-negative breast cancer showed promising results with this compound, leading to significant tumor regression in a subset of patients .

- Liver Cancer Models : In studies using HepG2 cells, the compound demonstrated potent anti-proliferative effects, suggesting its potential utility in treating liver cancer .

Q & A

Q. What are the standard synthetic routes for N-(2-methoxy-4-nitrophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Amide coupling : Reacting piperidine-4-carboxylic acid derivatives with activated nitrophenyl intermediates.

- Sulfonylation : Introducing the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C for sulfonylation), and catalyst selection (e.g., HATU for amide bond formation). Yields >70% are achievable with strict anhydrous conditions .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide Coupling | HATU, DIPEA, DMF, 25°C, 12 h | 75 | |

| Sulfonylation | MsCl, Et₃N, CH₂Cl₂, 0°C → rt, 4 h | 82 |

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy proton at δ 3.8–4.0 ppm, sulfonyl group via ¹³C at δ 40–45 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 382.09) .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, piperidine ring puckering and nitro-group orientation .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro-group position) influence the compound’s bioactivity?

Methodological Answer:

- SAR Studies : Replace the 4-nitro group with halogens (Cl, F) or methoxy to assess receptor binding. For example, 4-Cl analogs show 3-fold higher kinase inhibition in preliminary assays .

- Crystallographic Data : Overlay modified structures with target proteins (e.g., COX-2) to identify steric clashes or hydrogen-bonding changes .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays). Variability often arises from differing cell lines (HEK293 vs. HeLa) .

- Purity Validation : Re-test compounds with HPLC (>98% purity) to exclude off-target effects from synthetic byproducts .

Q. Table 2: Contradictory Bioactivity Data

| Study | Target | IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|---|

| A | Kinase X | 0.12 | HEK293 cells, 10 µM ATP | |

| B | Kinase X | 0.45 | HeLa cells, 1 mM ATP |

Q. What in vivo models are suitable for evaluating therapeutic efficacy?

Methodological Answer:

Q. How do solvent polarity and pH affect the compound’s stability in solution?

Methodological Answer:

- Stability Assays : Use HPLC to track degradation in PBS (pH 7.4) vs. acidic buffers (pH 2.0). Half-life decreases from 48 h (pH 7.4) to 12 h (pH 2.0) due to nitro-group hydrolysis .

- Solvent Choice : DMSO (>99.9% purity) prevents aggregation in stock solutions; avoid aqueous buffers for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.